molecular formula C15H16O B3054614 1,3,5-Trimethyl-2-phenoxy-benzene CAS No. 61343-87-1

1,3,5-Trimethyl-2-phenoxy-benzene

Cat. No.: B3054614
CAS No.: 61343-87-1
M. Wt: 212.29 g/mol
InChI Key: GGEGJDHYFUQUBW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-phenoxy-benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

1,3,5-Trimethyl-2-phenoxy-benzene (also known as trimethylphenyl ether) is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group attached to a trimethyl-substituted benzene ring. The structural formula can be represented as:

C13H14O\text{C}_{13}\text{H}_{14}\text{O}

This compound is characterized by its stable aromatic structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its derivatives showed significant inhibition of bacterial growth in vitro, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property positions the compound as a candidate for further investigation in cancer therapy .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways related to cell proliferation and survival .

Toxicological Profile

This compound has been subjected to toxicological assessments. The U.S. Environmental Protection Agency (EPA) has reviewed the health effects associated with trimethylbenzene isomers, including potential neurotoxic and reproductive effects. It is crucial to evaluate exposure-response relationships to understand the risks associated with this compound .

Toxicological Effects Description
NeurotoxicityPotential for causing neurological damage upon prolonged exposure.
Reproductive ToxicityPossible adverse effects on reproductive health observed in animal studies.
Carcinogenic PotentialOngoing research is needed to fully assess any links to cancer development.

Industrial Exposure

A case study highlighted the risks associated with occupational exposure to trimethylbenzenes, including this compound. Workers in industries using this compound reported symptoms consistent with neurotoxicity and respiratory issues .

Environmental Impact

Environmental assessments have shown that this compound can persist in ecosystems and bioaccumulate in aquatic organisms. This raises concerns regarding its long-term ecological effects and necessitates further research into its environmental fate .

Summary of Research Findings

The current body of research indicates that this compound possesses notable biological activities with potential applications in medicine and industry. However, its toxicological profile underscores the need for careful handling and further studies to elucidate the full spectrum of its biological effects.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.
  • Environmental Monitoring : Assessing the impact of this compound on ecosystems and human health over time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,5-Trimethyl-2-phenoxy-benzene, and how can purity be optimized?

  • Methodology : A common approach involves Friedel-Crafts alkylation or etherification reactions using phenol derivatives and methyl halides. For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Recrystallization in ethanol or methanol can further enhance purity. Monitoring via HPLC or GC-MS is critical to confirm purity ≥95% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and methyl/phenoxy group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Cross-referencing with PubChem or CAS databases ensures consistency .

Q. How does the steric hindrance from methyl groups influence the compound’s reactivity?

  • Methodology : Steric effects reduce electrophilic substitution rates at the ortho/para positions. Computational modeling (e.g., DFT calculations) can quantify steric bulk using metrics like percent buried volume (%Vbur). Experimental validation via competitive kinetic studies with less hindered analogs (e.g., toluene derivatives) provides comparative reactivity data .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software provides definitive bond lengths, angles, and torsion angles. For example, discrepancies in methyl group orientations can be resolved by refining occupancy factors and thermal parameters. High-resolution data (R-factor < 0.05) ensures accuracy .

Q. What are the dominant oxidation pathways for this compound under varying conditions?

  • Methodology : Under UV/ozone exposure, methyl groups oxidize to carbonyls (e.g., ketones), confirmed via GC-MS and FTIR. Controlled studies in inert vs. aerobic environments reveal radical vs. peroxide-mediated pathways. Kinetic isotope effects (KIEs) using deuterated analogs differentiate hydrogen abstraction mechanisms .

Q. Can computational methods predict interactions of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against enzyme pockets (e.g., cytochrome P450). MD simulations assess binding stability (RMSD < 2 Å). Validate predictions with in vitro assays, such as fluorescence quenching or surface plasmon resonance (SPR) for affinity measurements .

Q. How do solvent polarity and temperature affect its supramolecular assembly?

  • Methodology : Solvatochromic studies (UV-vis shifts in solvents like DMSO vs. hexane) quantify polarity effects. Variable-temperature NMR tracks conformational changes. SEM/TEM imaging in cryogenic conditions reveals solvent-dependent crystallization patterns .

Properties

IUPAC Name

1,3,5-trimethyl-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGJDHYFUQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467720
Record name 1,3,5-trimethyl-2-phenoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-87-1
Record name 1,3,5-trimethyl-2-phenoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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